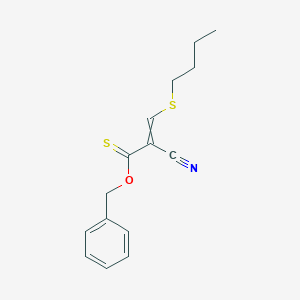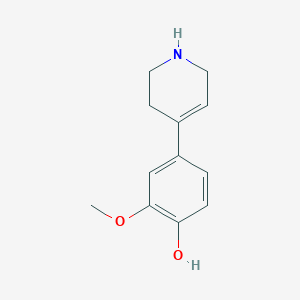
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is a compound that features a methoxy group and a tetrahydropyridinyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can be achieved through several methods. One documented method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines in acetone under reflux conditions . Another approach includes the use of stoichiometric condensation reactions involving creosol (2-methoxy-4-methylphenol) and short-chain aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its neuroprotective effects, particularly in relation to Parkinson’s disease.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act on dopaminergic neurons in the brain, similar to the neurotoxic prodrug MPTP, which crosses the blood-brain barrier and selectively targets these neurons . This interaction can lead to various biological effects, including neuroprotection or neurotoxicity, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance to Parkinson’s disease research.
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the tetrahydropyridinyl group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar in having a methoxy group and a tetrahydropyridinyl-like structure.
Uniqueness
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
90684-19-8 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol |
InChI |
InChI=1S/C12H15NO2/c1-15-12-8-10(2-3-11(12)14)9-4-6-13-7-5-9/h2-4,8,13-14H,5-7H2,1H3 |
Clé InChI |
WWAKCFYJVOQDNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
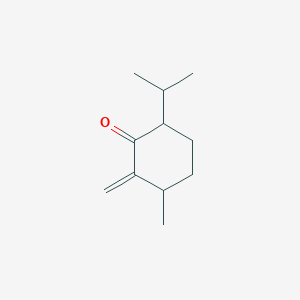
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
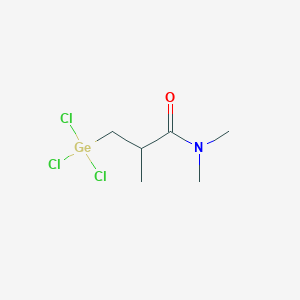
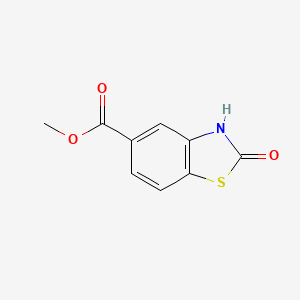
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
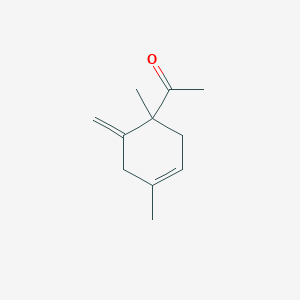
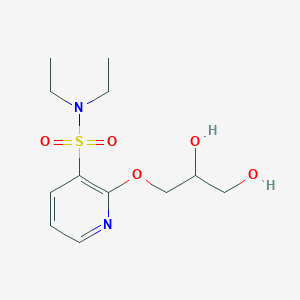
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
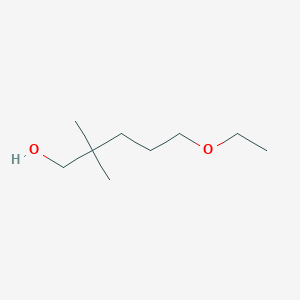
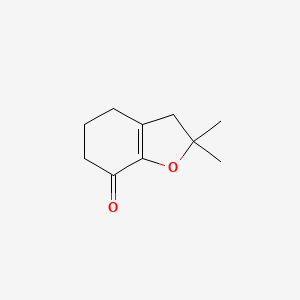
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
